Oleoyl chloride

Übersicht

Beschreibung

Oleoyl chloride, also known as this compound, is a fatty acid derivative with the molecular formula C18H33ClO and a molar mass of 300.91 g/mol . It is a clear, colorless to pale beige liquid that is sensitive to moisture and humidity . This compound is widely used as an intermediate in organic synthesis and has applications in various industries, including textiles, pharmaceuticals, and surfactants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oleoyl chloride, is typically synthesized by the reaction of oleic acid with phosphorus trichloride . The process involves adding phosphorus trichloride to oleic acid under controlled temperature conditions (25-33°C) while stirring. After the addition is complete, the temperature is raised to 55°C and maintained for four hours. The lower phosphorous acid is then removed to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound, follows a similar synthetic route but on a larger scale. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The compound is then purified and stored under specific conditions to maintain its stability and prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

Oleoyl chloride, undergoes various chemical reactions, including:

Acylation Reactions: It reacts with alcohols, phenols, and amines to form esters and amides.

Hydrolysis: In the presence of water, it hydrolyzes to form oleic acid and hydrochloric acid.

Substitution Reactions: It can participate in nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

Alcohols and Phenols: React with this compound, in the presence of a base such as pyridine to form esters.

Amines: React with the compound to form amides under mild conditions.

Water: Hydrolyzes the compound to form oleic acid and hydrochloric acid.

Major Products Formed

Esters: Formed by the reaction with alcohols and phenols.

Amides: Formed by the reaction with amines.

Oleic Acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

Oleoyl chloride, has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants and detergents.

Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

Medicine: Utilized in the synthesis of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of textiles, synthetic fibers, and printing and dyeing processes.

Wirkmechanismus

The mechanism of action of Oleoyl chloride, varies depending on its application:

Vergleich Mit ähnlichen Verbindungen

Oleoyl chloride, can be compared with other similar compounds such as:

Stearoyl Chloride: Another fatty acid chloride with a saturated carbon chain.

Palmitoyl Chloride: A fatty acid chloride with a shorter carbon chain.

Myristoyl Chloride: A fatty acid chloride with an even shorter carbon chain.

Uniqueness

The uniqueness of this compound, lies in its unsaturated carbon chain, which imparts different chemical properties and reactivity compared to its saturated counterparts .

Biologische Aktivität

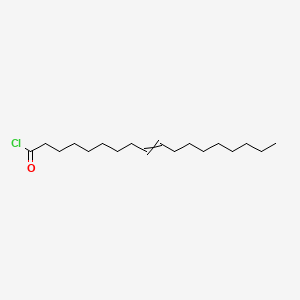

Oleoyl chloride, a fatty acid derivative of oleic acid, is an important compound in both industrial applications and biological research. Its chemical structure is represented as , and it is primarily used in the synthesis of various oleoyl derivatives, including oleoylamides and oleoyl glycine. This article will explore the biological activities associated with this compound, including its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

- Chemical Formula : C₁₈H₃₃ClO

- Molecular Weight : 300.91 g/mol

- IUPAC Name : (9Z)-octadec-9-enoyl chloride

- CAS Number : 112-77-6

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of oleoylamides derived from this compound. A study synthesized 18 different oleoylamides and evaluated their cytotoxicity against both normal and cancer cell lines. The results indicated that certain oleoylamides exhibited significant cytotoxic activity, particularly against oral squamous cell carcinoma (OSCC) cell lines, with a calculated tumor-selectivity index (TS) .

| Compound | Cell Line Tested | CC₅₀ (µM) | TS Index |

|---|---|---|---|

| Oleoylamide 1 | HGF | 25 | 3.2 |

| Oleoylamide 2 | Ca9-22 | 15 | 4.0 |

| Oleoylamide 3 | HSC-3 | 30 | 2.5 |

Antimicrobial Activity

This compound has been shown to possess antimicrobial properties. Compounds synthesized from this compound, such as lipopolyamines, demonstrated activity against common pathogens like Escherichia coli and Staphylococcus aureus. These compounds also exhibited endotoxin-neutralizing capabilities, which are crucial for preventing sepsis .

Anti-nausea Effects

Oleoyl derivatives have been investigated for their potential in treating nausea and vomiting. A comparative study of oleoyl glycine (OlGly) and oleoyl alanine (OlAla) revealed that OlAla was more effective in reducing lithium chloride (LiCl)-induced gaping in rats and vomiting in shrews. This suggests that oleoyl derivatives could be explored further as anti-emetic agents .

The biological activity of this compound can be attributed to its ability to modify cellular membranes and interact with various biological targets:

- Phospholipase Inhibition : Oleoylamides derived from this compound inhibit phospholipase A₂, an enzyme involved in the hydrolysis of phospholipids, which may contribute to their anti-inflammatory and cytotoxic effects .

- Membrane Permeabilization : The incorporation of oleoyl chains into antimicrobial peptides enhances their ability to disrupt bacterial membranes, leading to increased permeability and cell death .

Case Studies

- Cytotoxicity Study :

- Antimicrobial Efficacy :

- Anti-emetic Properties :

Eigenschaften

IUPAC Name |

octadec-9-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQBTMWHIOYKKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861738 | |

| Record name | 9-Octadecenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7378-94-1 | |

| Record name | 9-Octadecenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.